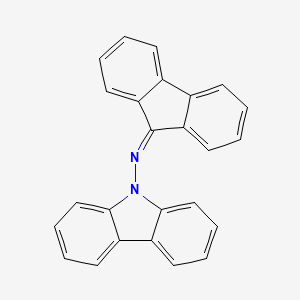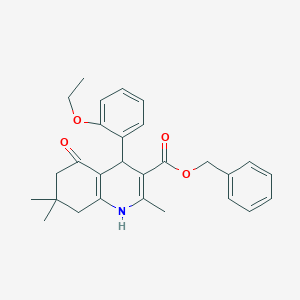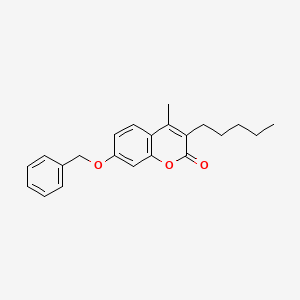![molecular formula C14H14N2O3S B11703371 N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11703371.png)
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes an oxazolidine ring, a phenyl group, and a sulfanylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. One common method involves the reaction of ethylamine with carbon disulfide to form an intermediate, which is then reacted with an appropriate aldehyde to form the oxazolidine ring. The final step involves the acylation of the oxazolidine intermediate with phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and sulfanylidene moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: A simpler analog without the oxazolidine ring and sulfanylidene moiety.
N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of the ethyl group.
N-[(2Z,5Z)-3-Ethyl-4-oxo-5-(2-quinolinylmethylene)-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide: A related compound with a thiazolidine ring and quinoline moiety.
Uniqueness
N-{[(5Z)-3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene]methyl}-N-phenylacetamide is unique due to its combination of an oxazolidine ring, sulfanylidene moiety, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H14N2O3S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-3-15-13(18)12(19-14(15)20)9-16(10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9- |
InChI-Schlüssel |
YSGFYHBMVFGIPZ-XFXZXTDPSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/N(C2=CC=CC=C2)C(=O)C)/OC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CN(C2=CC=CC=C2)C(=O)C)OC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703319.png)
![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)

![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
![5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703368.png)


![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)
